molecular formula C9H16ClN3 B12221893 (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B12221893
M. Wt: 201.70 g/mol
InChI Key: IFFNEFMWTMJYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3. It is a hydrochloride salt form of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine, which is characterized by the presence of a cyclopentyl group attached to a pyrazole ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may introduce various functional groups at the methanamine position .

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride lies in its specific structural features, such as the cyclopentyl group attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and development applications .

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

(2-cyclopentylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c10-7-9-5-6-11-12(9)8-3-1-2-4-8;/h5-6,8H,1-4,7,10H2;1H

InChI Key

IFFNEFMWTMJYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.